

An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-N,N-diphenylaniline

Cat. No.: B016652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

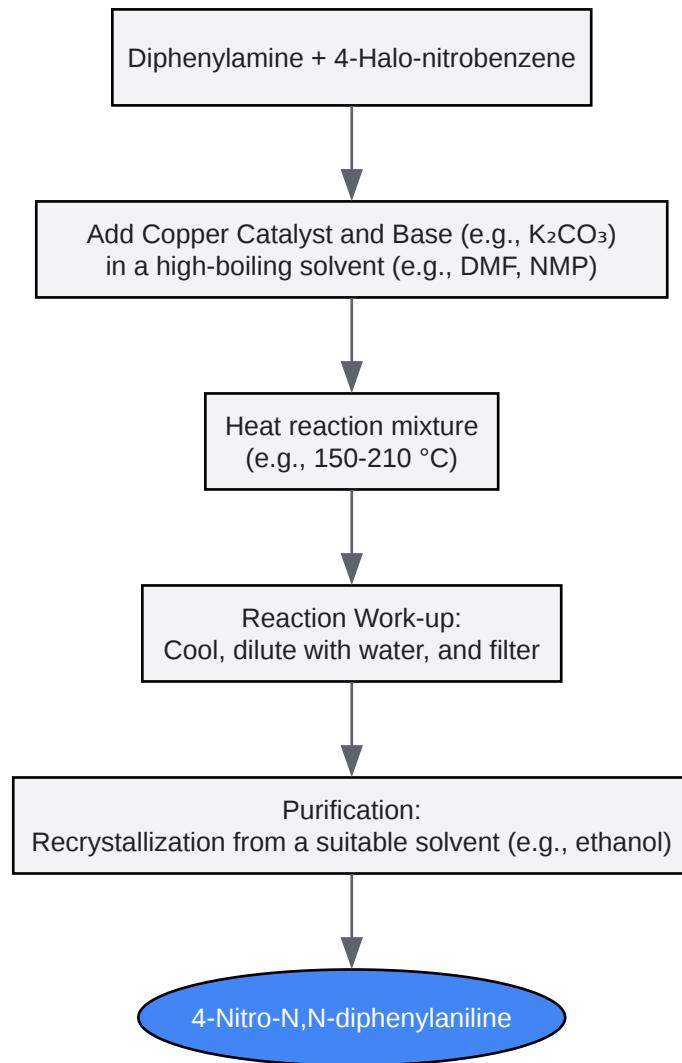
4-Nitro-N,N-diphenylaniline, also known as N-(4-nitrophenyl)diphenylamine or 4-nitrotriphenylamine, is a tertiary amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and three phenyl rings attached to a central nitrogen atom, makes it a versatile building block for the synthesis of various target molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical industries.

Chemical and Physical Properties

4-Nitro-N,N-diphenylaniline is a bright yellow crystalline solid.^[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	4316-57-8	[2]
Molecular Formula	C ₁₈ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	290.32 g/mol	[2]
Melting Point	141-143 °C	[2]
Boiling Point	452.6 ± 28.0 °C (Predicted)	[3]
Density	1.249 ± 0.06 g/cm ³ (Predicted)	[3]
Appearance	Bright yellow crystalline solid	[1] [2]
Solubility	Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.	[1]

Synthesis of 4-Nitro-N,N-diphenylaniline


The synthesis of **4-Nitro-N,N-diphenylaniline** can be achieved through several methods. The most common approaches involve the N-arylation of diphenylamine. One established method is the Ullmann condensation.

Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of **4-Nitro-N,N-diphenylaniline**, this would typically involve the reaction of a halo-nitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine.

A general workflow for the synthesis of **4-Nitro-N,N-diphenylaniline** via the Ullmann Condensation is depicted below:

Synthesis Workflow: Ullmann Condensation

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Nitro-N,N-diphenylaniline** via Ullmann Condensation.

Experimental Protocol: Synthesis via Condensation of Aniline with Nitrobenzene

An alternative and greener approach involves the direct condensation of aniline with nitrobenzene in the presence of a strong base.

Materials:

- Aniline
- Nitrobenzene
- Tetramethylammonium hydroxide (TMAH)
- Organic solvent (e.g., toluene)
- Deionized water
- Sodium sulfate (anhydrous)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in toluene.
- Add nitrobenzene and an aqueous solution of tetramethylammonium hydroxide to the flask.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and add water.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **4-Nitro-N,N-diphenylaniline** by column chromatography on silica gel or by recrystallization.

Spectral Data

While comprehensive spectral data for **4-Nitro-N,N-diphenylaniline** (CAS 4316-57-8) is not readily available in public databases, the following are expected characteristic spectral features based on its structure. It is crucial to distinguish its spectral data from that of its isomer, 4-Nitro-N-phenylaniline (CAS 836-30-6).

- ^1H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons of the three phenyl rings. The protons on the nitrophenyl ring will be shifted further downfield due to the electron-withdrawing effect of the nitro group.
- ^{13}C NMR: The spectrum will display signals for the 18 carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.
- IR Spectroscopy: Key absorption bands would include those for the C-N stretching of the tertiary amine, aromatic C-H stretching, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm^{-1} and 1340 cm^{-1}).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 290.32$.

Applications in Research and Drug Development

4-Nitro-N,N-diphenylaniline is a valuable intermediate in the synthesis of more complex molecules, some of which have applications in medicinal chemistry and materials science.

- Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, yielding 4-Amino-N,N-diphenylaniline. This resulting aromatic amine is a key building block for the synthesis of various compounds, including azo dyes and heterocyclic compounds.
- Synthesis of Heterocyclic Compounds: The amino derivative can be used in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. For instance, it can be a precursor for the synthesis of phenazines or other fused aromatic systems.
- Organic Synthesis: It can be used as a starting material or intermediate in multi-step organic syntheses for the preparation of target molecules with potential applications in drug

discovery.[\[4\]](#)

Safety and Handling

4-Nitro-N,N-diphenylaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and skin contact.[\[1\]](#)

Hazard Statements:

- May be harmful if swallowed, in contact with skin, or if inhaled.
- May cause skin and eye irritation.

Precautionary Statements:

- Use only in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.
- If swallowed, on skin, or inhaled, seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Nitro-N,N-diphenylaniline is a chemical intermediate with significant potential in organic synthesis. Its well-defined properties and established synthesis routes make it an accessible building block for researchers and scientists. While its direct applications in drug development are not prominent, its role as a precursor to more complex and potentially bioactive molecules underscores its importance in the broader landscape of pharmaceutical research and development. This guide provides a foundational understanding of this compound, enabling researchers to leverage its synthetic utility in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Nitro-N,N-diphenylaniline | CAS 4316-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 4-Nitrophenyl diphenylamine | 4316-57-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016652#4-nitro-n-n-diphenylaniline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com